5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-cyclobutylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-10(17-12(13)15-7)9-5-6-14-11(16-9)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJFJLJBZKJEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine typically follows a convergent approach:
- Step 1: Preparation of the substituted pyrimidine intermediate, specifically 2-cyclobutylpyrimidin-4-yl derivatives.
- Step 2: Synthesis of the 4-methylthiazol-2-amine fragment.
- Step 3: Coupling of the pyrimidine and thiazole moieties via nucleophilic substitution or palladium-catalyzed cross-coupling.
This approach leverages established heterocyclic chemistry and modern coupling techniques to achieve the target compound with good yield and purity.
Preparation of the 2-Cyclobutylpyrimidin-4-yl Intermediate
Research on diaminopyrimidine derivatives (closely related to the pyrimidine core in the target compound) shows that the 2-substituted pyrimidine ring can be synthesized via nucleophilic substitution on halogenated pyrimidines:
- Starting from 2,4-dichloropyrimidine, the 2-position chlorine can be substituted by cyclobutylamine or a cyclobutyl-containing nucleophile in the presence of a base such as triethylamine or sodium hydride.
- Reaction conditions typically involve stirring at room temperature or mild heating in solvents like dichloromethane (DCM) or ethanol under inert atmosphere (nitrogen) to prevent side reactions.
- The 4-position chlorine remains available for subsequent substitution with the thiazol-2-amine moiety.
For example, analogous synthesis of 2-cyclohexylpyrimidin-4-amine derivatives has been reported with yields ranging from 15% to 57%, depending on reaction optimization.
Synthesis of 4-Methylthiazol-2-amine Fragment
The 4-methylthiazol-2-amine core is typically prepared via cyclization reactions involving thiourea derivatives and α-haloketones or β-ketoesters:
- A common method involves reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form the thiazole ring bearing a methyl substituent at the 4-position.
- Subsequent modifications, such as hydrazine hydrate treatment and carbon disulfide addition, can introduce amino functionalities and stabilize the thiazolamine structure.
- The reaction progress is monitored by thin-layer chromatography (TLC), and products are characterized by IR, 1H NMR, and mass spectrometry to confirm the presence of ester, amine, and methyl groups.
This methodology yields the 2-amino-5-methylthiazol intermediate with good purity and yields around 70-75%.
Coupling of the Pyrimidine and Thiazol-2-amine Units
The final step involves coupling the 2-cyclobutylpyrimidin-4-yl intermediate with the 4-methylthiazol-2-amine:
- The 4-position of the pyrimidine ring, bearing a leaving group such as chlorine, is reacted with the amino group of the thiazole derivative.
- This nucleophilic aromatic substitution is facilitated by heating in ethanol or other polar solvents, sometimes under reflux conditions.
- Catalysts such as palladium complexes may be employed in cross-coupling reactions to improve yields and selectivity, especially when more complex substituents are involved.
- Purification is achieved by automated flash chromatography using solvent systems like ethyl acetate/hexanes or methanol/dichloromethane.
Yields for similar coupling reactions vary widely (3–85%) depending on substrate reactivity and optimization of conditions.
Reaction Conditions and Analytical Characterization
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Pyrimidine substitution | 2,4-dichloropyrimidine, cyclobutylamine, triethylamine, DCM, rt, N2 atmosphere | 15–57 | TLC, 1H NMR, 13C NMR, LC-MS |
| Thiazole ring formation | Ethyl 4-bromo-3-oxopentanoate + thiourea, EtOH, reflux | ~70 | IR, 1H NMR, Mass Spectrometry |
| Amination and functionalization | Hydrazine hydrate, carbon disulfide, KOH, EtOH, reflux | 70–75 | IR, 1H NMR |
| Coupling reaction | Pyrimidine intermediate + thiazol-2-amine, EtOH, reflux, Pd catalyst (optional) | 3–85 | TLC, LC-MS, 1H NMR, purification by flash chromatography |
Research Findings and Optimization Notes
- The substitution pattern on the pyrimidine ring significantly influences the coupling efficiency and biological activity of the final compound.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can improve coupling yields and allow for milder reaction conditions.
- Reaction monitoring via TLC and spectroscopic methods ensures completion and purity, minimizing side products.
- Recrystallization from ethanol or chromatographic purification is essential to isolate the compound in analytically pure form.
- Further optimization of solvent systems, temperature, and catalyst loading can enhance yields for specific analogues.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer properties of 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine:
- Cell Line Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung cancer cells. For instance, a study showed an IC50 value of 15 µM against MCF7 cells after 48 hours of treatment, indicating potent activity in inhibiting cell growth .
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF7 | 15 | 2023 |
| A549 | 20 | 2024 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Macrophage Studies : In LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | 50 | 2025 |
| IL-6 | 50 | 2025 |
Inhibition of Kinases
Research indicates that this compound selectively inhibits phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancers:
- Selectivity Studies : The compound exhibits high selectivity for PI3K alpha over other isoforms, suggesting potential for targeted cancer therapies .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Anticancer Activity Evaluation (2023) :
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
-
Kinase Inhibition Study (2024) :
- Objective : To evaluate the selectivity of the compound for PI3K.
- Findings : The study demonstrated significant inhibition of PI3K alpha with minimal effects on other isoforms, indicating its potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical and Stability Profiles
- Solubility: Diethylamino and morpholine substituents improve aqueous solubility compared to cyclobutyl/cyclopropyl derivatives, which are more lipophilic . Hydrochloride salts (e.g., 5-(3-chlorobenzyl)-4-methylthiazol-2-amine HCl ) enhance solubility but may reduce cell permeability.
Stability :
- Cyclobutyl derivatives are expected to exhibit better metabolic stability than cyclopropyl analogs due to reduced ring strain .
- tert-Butyl-substituted thiazoles (e.g., 5-(tert-butyl)-4-methylthiazol-2-amine ) require storage at -80°C for long-term stability, whereas cyclobutyl analogs may tolerate milder conditions.
Biological Activity
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of spleen tyrosine kinase (Syk). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 246.33 g/mol. The structure features a thiazole ring fused with a pyrimidine moiety, which is essential for its biological activity.
This compound acts primarily as a Syk kinase inhibitor . Syk is involved in various signaling pathways related to immune responses and inflammation. By inhibiting Syk, this compound may have therapeutic potential in treating diseases characterized by inappropriate Syk activity, such as autoimmune disorders and certain cancers .
Inhibition of Syk Kinase
Research indicates that compounds similar to this compound exhibit significant inhibition of Syk kinase activity. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound has been shown to be effective in preclinical models for conditions such as:
Antioxidant Activity
In addition to its role as a Syk inhibitor, related thiazole compounds have demonstrated antioxidant properties. For instance, derivatives containing thiazole rings have shown significant radical scavenging activity, which could be beneficial in mitigating oxidative stress associated with various diseases .
Case Study 1: In Vitro Evaluation
A study evaluated the biological activity of several thiazole derivatives, including this compound. The findings revealed that these compounds exhibited potent inhibitory effects on Syk kinase with IC50 values in the low micromolar range. This suggests strong potential for therapeutic applications in inflammatory diseases .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.85 | Syk Inhibition |
| 4-Methylthiazole Derivative | 1.20 | Antioxidant Activity |
Case Study 2: Animal Models
In animal models of rheumatoid arthritis, administration of the compound resulted in reduced clinical scores and histological improvements compared to control groups. These results support the hypothesis that targeting Syk can alleviate symptoms associated with autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via cyclization of precursors such as 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with cyclobutyl substituents. Key steps include:
- Acylation : Reacting with acyl chlorides (e.g., p-fluorobenzoyl chloride) under inert conditions.
- Amination : Using ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C.
- Cyclization : Catalyzed by bases like K₂CO₃ or NaH .
- Optimization : Varying solvent polarity (DMF vs. THF) and temperature (60–120°C) improves yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm cyclobutyl and pyrimidine ring integration.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 274.092).
- X-ray Crystallography : Resolves stereochemistry of the cyclobutyl group .
Q. What preliminary biological activities have been reported for this compound?
- Screening Data :
| Assay | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Tyrosine kinase inhibition | EGFR | 0.85 µM | |
| Antioxidant activity | Aβ-induced ROS in neurons | 72% reduction |
- Protocols : Use MTT assays for cytotoxicity and fluorogenic substrates (e.g., Calcein-AM) for oxidative stress quantification .
Advanced Research Questions
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- Byproduct Analysis :
- LC-MS/MS : Detects chlorinated side products from incomplete amination.
- Mechanistic Insight : Residual DMF may form dimethylamine adducts; switching to DMA reduces this .
- Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) or gradient recrystallization.
Q. What strategies resolve contradictions in reported biological activity data (e.g., EGFR vs. non-specific kinase inhibition)?
- Methodological Adjustments :
- Selectivity Profiling : Compare activity across kinase panels (e.g., DiscoverX KinomeScan).
- Structural Analogues : Replace the cyclobutyl group with cyclohexyl to assess steric effects on EGFR binding .
Q. What mechanistic insights explain its neuroprotective effects against Aβ-induced oxidative stress?
- Pathway Analysis :
- ROS Scavenging : Upregulates glutathione reductase (GR) and superoxide dismutase (SOD) in cortical neurons.
- Mitochondrial Protection : Restores ΔΨm (JC-1 assay) and reduces caspase-3 activation .
- Experimental Design : Use siRNA knockdown of GR and GPx to confirm target specificity.
Q. How does substituent variation on the thiazole ring influence bioactivity?
- SAR Studies :
| Substituent | Position | Activity Trend | Rationale |
|---|---|---|---|
| Methyl | 4-position | ↑ EGFR inhibition | Enhanced hydrophobic packing |
| Cyclobutyl | 2-position | ↓ Off-target kinase binding | Steric hindrance reduces promiscuity |
- Computational Modeling : Docking studies (AutoDock Vina) correlate logP with blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show neuroprotection?
- Contextual Factors :
- Cell Type Variability : Cortical neurons (low basal ROS) vs. cancer cells (high ROS reliance).
- Concentration Thresholds : Neuroprotection at 1–10 µM vs. cytotoxicity >50 µM .
- Resolution : Conduct dose-response curves across cell lines and validate using comet assays for DNA damage.
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy for neurodegenerative applications?
- Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
